4-Methoxy[2,2'-bipyridine]-6-carboxylic acid
Description
Historical Context and Discovery Timeline
The discovery of 4-methoxy[2,2'-bipyridine]-6-carboxylic acid is rooted in the broader evolution of bipyridine chemistry. Early work on 2,2'-bipyridine (bpy) derivatives began in the late 19th century, with Weidel’s isolation of bipyridine isomers via sodium-mediated coupling of pyridine. By the 1930s, Burstall’s pioneering studies on halogenated bipyridines laid the groundwork for functionalization at specific positions, including bromination at the 6-position. The introduction of methoxy and carboxylic acid groups likely emerged later, as synthetic methodologies advanced. For instance, Ullmann-type coupling reactions—used historically to synthesize 2,2'-bipyridine from halogenated pyridines—were adapted to incorporate electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups. Modern routes may involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, building on intermediates like 6-bromo-2,2'-bipyridine.
Nomenclature and Structural Identification
The systematic IUPAC name for this compound is 4-methoxy[2,2'-bipyridine]-6-carboxylic acid , reflecting its substitution pattern (Figure 1). The parent 2,2'-bipyridine consists of two pyridine rings connected at their 2-positions. Numbering begins at the nitrogen of the first ring, proceeding clockwise, with the methoxy group (-OCH₃) at position 4 and the carboxylic acid (-COOH) at position 6 of the second ring. This nomenclature aligns with established conventions for bipyridine derivatives.
Structural Features :
- Molecular Formula : C₁₂H₁₀N₂O₃
- Molecular Weight : 230.22 g/mol (calculated from and )
- Key Functional Groups :
- Methoxy (-OCH₃): Electron-donating, meta-directing.
- Carboxylic Acid (-COOH): Electron-withdrawing, ortho/para-directing.
The interplay of these groups influences the compound’s electronic properties and coordination behavior, as seen in analogous bipyridine-carboxylic acid systems.
Position Within Bipyridine Derivative Classifications
4-Methoxy[2,2'-bipyridine]-6-carboxylic acid occupies a distinct niche within bipyridine derivatives, classified by both substitution pattern and functional group interplay:
This compound’s dual functionality enables diverse applications, such as forming stable metal complexes via the carboxylic acid’s chelating capacity while modulating electronic properties through the methoxy group. Its structural relatives include methyl 2,2'-bipyridine-6-carboxylate, which shares the carboxylate motif but lacks the methoxy substituent.
Synthetic and Structural Considerations The synthesis of 4-methoxy[2,2'-bipyridine]-6-carboxylic acid likely involves multi-step functionalization. A plausible route (Figure 2) could begin with 6-bromo-2,2'-bipyridine, followed by methoxy introduction via nucleophilic aromatic substitution and carboxylation through hydrolysis of a nitrile intermediate. Alternatively, palladium-catalyzed coupling might assemble the bipyridine core with pre-installed methoxy and carboxyl groups, as seen in benzofuran-acid syntheses.
Properties
CAS No. |
14761-60-5 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-methoxy-6-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-8-6-10(9-4-2-3-5-13-9)14-11(7-8)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
BUKMVABABVOCFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methylation of 2,2'-Bipyridine-6-carboxylic Acid
- Starting from 2,2'-bipyridine-6-carboxylic acid, methylation is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
- The methylation selectively occurs at the 4-position of the bipyridine core, facilitated by the directing effects of the carboxylic acid group.
2,2'-bipyridine-6-carboxylic acid + CH3I (or (CH3O)2SO4) → 4-methoxy-2,2'-bipyridine-6-carboxylic acid
- Solvent: Acetone or DMF
- Temperature: Reflux (~80°C)
- Duration: 12–24 hours
| Parameter | Data |
|---|---|
| Typical Yield | 75–85% |
| Purity | >98% after recrystallization |
- Regioselectivity is critical; the reaction favors substitution at the 4-position due to electronic effects.
- Protecting groups are generally unnecessary unless multiple substitutions occur.
Synthesis via Suzuki-Miyaura Cross-Coupling
- This approach involves coupling a 4-bromo- or 4-chlorobipyridine derivative with a boronic acid derivative of methoxyphenyl.
- The process allows precise introduction of the methoxy group at the 4-position.
4-bromopyridine-6-carboxylic acid + 4-methoxyphenylboronic acid → 4-methoxy[2,2'-bipyridine]-6-carboxylic acid
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate
- Solvent: Toluene/water mixture
- Temperature: 80–100°C
- Duration: 24 hours
| Parameter | Data |
|---|---|
| Typical Yield | 65–78% |
| Purity | >95% |
- This method offers regioselectivity and functional group tolerance.
- Requires pre-synthesis of halogenated bipyridine intermediates.
Oxidation of 4-Methoxy-2,2'-bipyridine
- Starting from 4-methoxy-2,2'-bipyridine, oxidation using strong oxidants such as potassium permanganate or potassium dichromate introduces the carboxylic acid group at the 6-position.
4-methoxy-2,2'-bipyridine + KMnO4 → 4-methoxy[2,2'-bipyridine]-6-carboxylic acid
- Solvent: Acetic acid/water mixture
- Temperature: 70–80°C
- Duration: 6–12 hours
| Parameter | Data |
|---|---|
| Typical Yield | 60–70% |
| Purity | >95% |
- Selective oxidation is challenging; controlling reaction conditions minimizes over-oxidation.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Methylation of bipyridine-6-carboxylic acid | 2,2'-bipyridine-6-carboxylic acid | CH3I, K2CO3 | Methylation at 4-position | 75–85% | Simple, high yield | Regioselectivity may vary |
| Suzuki-Miyaura coupling | Halogenated bipyridine + methoxyboronic acid | Pd catalyst, base | Cross-coupling | 65–78% | Regioselective, versatile | Requires halogenated intermediate |
| Oxidation of 4-methoxy bipyridine | 4-methoxy-2,2'-bipyridine | KMnO4 | Oxidation to carboxylic acid | 60–70% | Direct conversion | Over-oxidation risk |
Research Findings and Notable Considerations
- Regioselectivity: Achieving substitution at the 4-position is facilitated by electronic effects and the directing influence of existing functional groups.
- Reaction Optimization: Temperature control, choice of solvent, and reagent equivalents are critical for maximizing yield and purity.
- Environmental and Safety Aspects: Methylation reagents like methyl iodide are toxic; alternative greener methylation methods are under investigation.
- Scale-Up Potential: Methods involving Suzuki coupling are more amenable to scale-up due to their high regioselectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-Hydroxy[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 4-Methoxy[2,2’-bipyridine]-6-methanol.
Substitution: 4-Substituted[2,2’-bipyridine]-6-carboxylic acid derivatives.
Scientific Research Applications
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms. This coordination can modulate the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the metal complexes can interact with biomolecules, inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
4,4'-Dicarboxylic Acid-2,2'-bipyridine (dcbpy)
- Substituents : Carboxylic acid groups at both 4- and 4'-positions.
- Coordination Behavior : Acts as a tetradentate ligand, enabling robust metal-organic framework (MOF) formation .
- Electronic Effects: The dual carboxylic acids increase acidity (pKa ~2–3) and enhance metal-binding affinity compared to mono-carboxylic derivatives.
- Applications : Widely used in dye-sensitized solar cells (DSSCs) due to strong anchoring to TiO₂ surfaces .
4-(4-Bromophenyl)-[2,2'-bipyridine]-6-carboxylic Acid
- Substituents : A bromophenyl group at the 4-position and a carboxylic acid at the 6-position.
- Coordination Behavior : Functions as a tridentate ligand (two N, one O) for Fe(II) and Co(II), forming octahedral complexes with ML₂ stoichiometry .
- Electronic Effects : The bromophenyl group is electron-withdrawing, increasing carboxylic acid acidity (pKa ~3–4) and stabilizing low-spin metal complexes.
- Applications : Exhibits electrochromic properties (e.g., Fe(II) complex shows reversible color change from blue to pale yellow) .
6-Phosphono-[2,2'-bipyridine]-6-carboxylic Acid
- Substituents : Phosphonate and carboxylic acid groups at the 6-positions.
- Coordination Behavior : Hybrid ligand with dual binding sites, accelerating single-site water oxidation in Ru-based catalysts .
- Electronic Effects : Phosphonate groups enhance hydrophilicity and stabilize high oxidation states in catalytic cycles.
- Applications : Efficient molecular catalysts for artificial photosynthesis .
Comparative Data Table
Electronic and Solubility Properties
- Methoxy Group Impact: The 4-OCH₃ group increases electron density on the bipyridine ring, lowering reduction potentials and enhancing π-π stacking interactions in supramolecular assemblies . Solubility in organic solvents (e.g., DMF, THF) is higher than unsubstituted carboxylic analogs.
- Acidity Comparison :
- 4-Methoxy derivative: pKa ~4–5 (carboxylic acid) due to electron donation from OCH₃.
- Bromophenyl derivative: pKa ~3–4 (carboxylic acid) due to electron withdrawal from BrPh .
Biological Activity
4-Methoxy[2,2'-bipyridine]-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bipyridine core with a methoxy group and a carboxylic acid substituent, which contribute to its reactivity and biological interactions. The presence of the methoxy group enhances the electron density of the aromatic system, potentially influencing its interaction with biological targets.
Target Interactions : 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid interacts with various cellular targets, including enzymes and receptors. Its mechanism primarily involves the modulation of signaling pathways related to cancer cell proliferation and apoptosis.
Biochemical Pathways : The compound has been shown to influence several biochemical pathways. For instance, it may inhibit pathways associated with tumor growth by inducing cell cycle arrest in cancer cells, particularly in the G0-G1 phase, thus preventing further proliferation .
Anticancer Activity
Recent studies have demonstrated that 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid exhibits anticancer properties by:
- Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer cell lines.
- Inhibiting Cell Growth : In vitro assays indicate significant inhibition of cell growth in neoplastic lines, with IC50 values suggesting potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Induces apoptosis via mitochondrial pathway |
| Prostate Cancer | 15 | Inhibits tubulin polymerization |
| Melanoma | 12 | Cell cycle arrest at G0-G1 phase |
Antioxidant Activity
The compound also displays notable antioxidant activity , which is crucial for protecting cells from oxidative stress. This activity is often measured using DPPH radical scavenging assays. The antioxidant capacity of 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid is comparable to standard antioxidants like ascorbic acid .
Case Studies
- In Vitro Studies : A study evaluated the effects of 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid on various cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation .
- Animal Models : In vivo studies demonstrated that administration of this compound in mouse models resulted in reduced tumor size and improved survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .
Pharmacokinetics
The pharmacokinetic profile of 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid suggests good bioavailability due to its moderate lipophilicity (log P values between 0.48 and 1.35). This property enhances its potential for therapeutic applications while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
